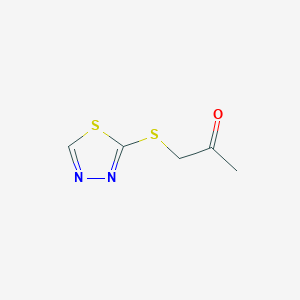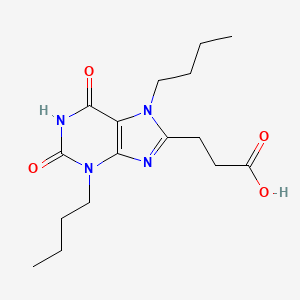
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(ethyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(ethyl)amine” is an organic compound with a molecular weight of 193.25 . It is also known by its IUPAC name, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9/h3-6,9,12H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally or found in a dedicated chemical database.Wissenschaftliche Forschungsanwendungen
Biomarkers for Tobacco and Cancer Research
Measurement of human urinary carcinogen metabolites offers significant information about tobacco and cancer. Carcinogens and their metabolites quantified in smokers' urine include various aromatic amines and nitrosamines, indicating exposure and metabolism. These biomarkers are crucial for studies on tobacco product exposure and the metabolic polymorphisms influencing cancer risk, highlighting the importance of sensitive and specific assays in carcinogen exposure assessment (Hecht, 2002).
Chemical Warfare Agent Degradation
Research into the degradation products of chemical warfare agents (CWAs) assesses their environmental fate and mammalian/ecotoxicity. This includes studies on sulfur and nitrogen mustards, nerve agents, and Lewisite, with a focus on hydrolysis, microbial degradation, and photolysis pathways. The persistence and toxicity of certain CWAs and their degradation products underscore the necessity for ongoing environmental and health impact assessments, especially regarding persistent compounds like thiodiglycol for HD and Lewisite oxide (Munro et al., 1999).
Environmental Persistence of Parabens
Parabens, used as preservatives in various consumer products, are emerging contaminants with potential weak endocrine-disrupting effects. Despite efficient wastewater treatment, parabens persist at low levels in effluents and surface waters. Their ubiquity in aquatic environments, coupled with their ability to form halogenated by-products, calls for more comprehensive studies on their toxicity and environmental behavior (Haman et al., 2015).
Aromatic Amines and Cancer
Exposure to aromatic amines, from occupational sources and tobacco smoking, is closely associated with an increased risk of bladder cancer. The modulation of cancer risk by metabolic polymorphisms, such as the N-acetyltransferase genotype, and gender differences in bladder cancer incidence highlight the complexity of carcinogen exposure and its outcomes. This underscores the need for further research into the biological determinants influencing cancer risk (Vineis & Pirastu, 1997).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing suitable protective clothing and eye/face protection .
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9;/h3-6,9,12H,2,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKQJHCMUUBXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1COC2=CC=CC=C2O1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B6142981.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142987.png)
![N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B6143005.png)
![N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143008.png)
![10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6143011.png)





![2-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride](/img/structure/B6143048.png)
![2-[4-(4-methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B6143055.png)